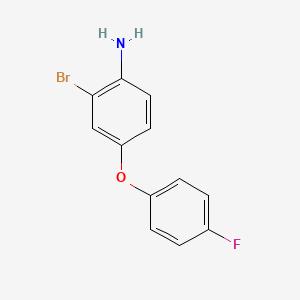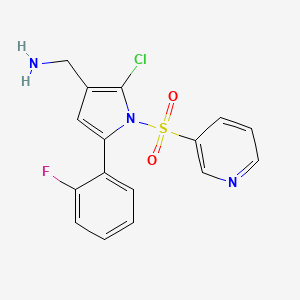
N-Desmethyl-2-chloro-vonoprazan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl-2-chloro-vonoprazan is a chemical compound with the molecular formula C16H13ClFN3O2S and a molecular weight of 365.81 g/mol . It is a derivative of vonoprazan, a potassium-competitive acid blocker used in the treatment of acid-related disorders . This compound is characterized by its unique structure, which includes a pyridin-3-ylsulfonylpyrrol-3-yl group, a 2-fluorophenyl group, and a 2-chloro substituent .
Preparation Methods
The synthesis of N-Desmethyl-2-chloro-vonoprazan involves several steps, starting with the preparation of the pyridin-3-ylsulfonylpyrrol-3-yl intermediate . This intermediate is then reacted with 2-fluorophenyl and 2-chloro substituents under specific reaction conditions to yield the final product . Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-Desmethyl-2-chloro-vonoprazan undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-Desmethyl-2-chloro-vonoprazan has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a reference material for analytical studies and as a starting material for the synthesis of other compounds . In biology and medicine, it is studied for its potential therapeutic effects and its role in acid suppression . In industry, it is used in the development of new pharmaceuticals and as a quality control standard .
Mechanism of Action
The mechanism of action of N-Desmethyl-2-chloro-vonoprazan involves the inhibition of the H+, K±ATPase enzyme system in a potassium-competitive manner . This inhibition suppresses basal and stimulated gastric acid secretion at the secretory surface of gastric parietal cells . The compound’s positively charged N-methyl-amino side chain enables strong hydrogen bonding and charge interaction with the K+ site, preventing K+ from binding and inhibiting acid secretion .
Comparison with Similar Compounds
N-Desmethyl-2-chloro-vonoprazan is similar to other potassium-competitive acid blockers, such as vonoprazan and TAK-438 . it is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties . Other similar compounds include proton pump inhibitors like omeprazole and lansoprazole, which also target the H+, K±ATPase enzyme system but through different mechanisms .
Properties
Molecular Formula |
C16H13ClFN3O2S |
|---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine |
InChI |
InChI=1S/C16H13ClFN3O2S/c17-16-11(9-19)8-15(13-5-1-2-6-14(13)18)21(16)24(22,23)12-4-3-7-20-10-12/h1-8,10H,9,19H2 |
InChI Key |
SGQAIUIAIANXGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(N2S(=O)(=O)C3=CN=CC=C3)Cl)CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


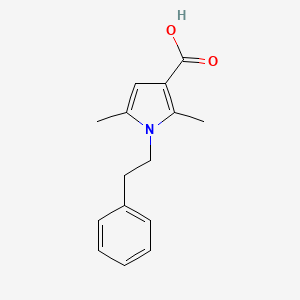
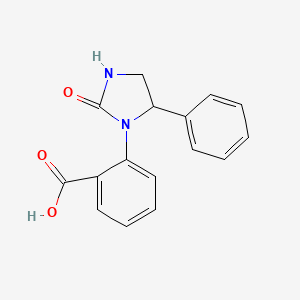
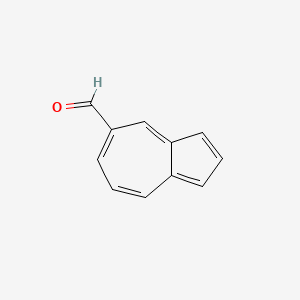
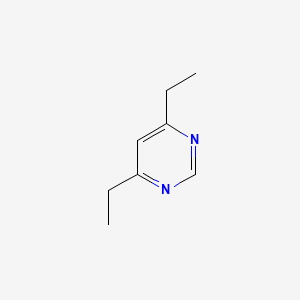
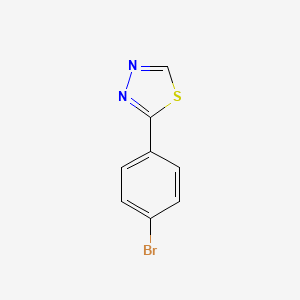
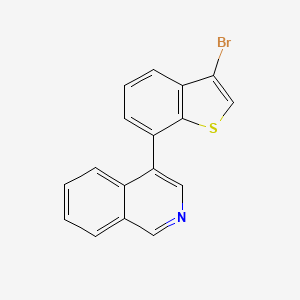
![[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13847379.png)
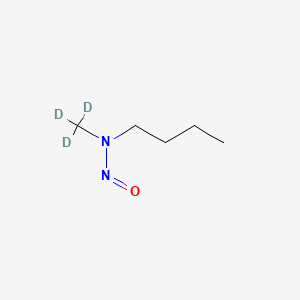

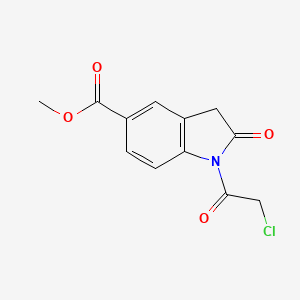

![6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13847423.png)
